molecular formula C10H13ClFN3 B2872527 [3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride CAS No. 1185660-08-5

[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride

Cat. No.: B2872527
CAS No.: 1185660-08-5
M. Wt: 229.68
InChI Key: QOCFMCCFTBFEDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[3-(5-fluoro-1H-benzimidazol-2-yl)propyl]amine hydrochloride” is a chemical compound. It’s a derivative of benzimidazole, which is a type of organic compound consisting of a benzene ring fused to an imidazole ring .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C10H12FN3.2ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;;/h3-4,6H,1-2,5,12H2,(H,13,14);2*1H . This indicates that the molecule consists of a benzimidazole ring with a fluorine atom at the 5-position, attached to a propylamine group .


Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature. It has a molecular weight of 266.15 .

Properties

IUPAC Name

3-(6-fluoro-1H-benzimidazol-2-yl)propan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN3.ClH/c11-7-3-4-8-9(6-7)14-10(13-8)2-1-5-12;/h3-4,6H,1-2,5,12H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCFMCCFTBFEDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=N2)CCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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